molecular formula C19H28N2O7S2 B1681772 STX140 CAS No. 401600-86-0

STX140

Cat. No.: B1681772
CAS No.: 401600-86-0
M. Wt: 460.6 g/mol
InChI Key: AQSNIXKAKUZPSI-SSTWWWIQSA-N
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Mechanism of Action

Target of Action

STX140, also known as 2-Methoxyestradiol-3,17-O,O-bis-sulfamate, primarily targets microtubules in cancer cells . It has shown significant efficacy against P-glycoprotein–overexpressing tumor cell lines . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division, making them a popular target for anticancer therapies .

Mode of Action

This compound acts by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This disruption of the microtubule network interferes with the normal function of the mitotic spindle, preventing cell division and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the G2/M phase and sub-G1 . By disrupting microtubule polymerization, this compound induces cell cycle arrest, leading to the accumulation of cells in the G2/M phase and sub-G1 . This arrest triggers the induction of cyclin B1 and subsequent apoptosis . Furthermore, this compound activates the senescence machinery by upregulating the expression of senescence genes and proteins related to senescence signaling .

Pharmacokinetics

While the endogenous estradiol derivative 2-Methoxyestradiol (2-ME) has shown good and wide anticancer activity, it suffers from poor oral bioavailability and extensive metabolic conjugation . This compound, its sulfamoylated derivative, possesses much better pharmaceutical properties . It has excellent oral bioavailability, making it a superior potential therapeutic agent .

Result of Action

This compound has demonstrated significant antiproliferative and anti-invasive activities in both naïve and resistant melanoma cells . It inhibits cell proliferation in the nanomolar range, induces cell cycle arrest, reduces migration, and clonogenic potential in monolayer models, and inhibits invasion in a 3D human skin model with melanoma cells . It also induces senescence features in melanoma cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, it has shown excellent efficacy in both MCF-7 WT and MCF-7 DOX breast cancer xenograft models . Moreover, it has been effective against xenografts derived from patients who had failed on taxane therapy . This suggests that the cellular environment, including factors such as the presence of drug resistance mechanisms, can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

STX140 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is steroid sulfatase, an enzyme involved in the metabolism of steroid hormones. This compound inhibits steroid sulfatase with high potency, leading to a decrease in the levels of active estrogens in cancer cells . Additionally, this compound interacts with microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis . This compound also affects the expression of cyclin B1, a protein involved in cell cycle regulation, further contributing to its anti-proliferative effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis . This compound also affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the levels of various transcription factors and genes involved in cell cycle regulation, apoptosis, and angiogenesis . In addition to its effects on cancer cells, this compound has been shown to inhibit the proliferation and invasion of drug-resistant melanoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits steroid sulfatase, leading to a decrease in the levels of active estrogens in cancer cells . This inhibition disrupts estrogen signaling, which is crucial for the growth and survival of hormone-dependent tumors. Additionally, this compound interacts with microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis . This compound also modulates the expression of cyclin B1, a protein involved in cell cycle regulation, further contributing to its anti-proliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions and retains its activity over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s stability and degradation profile have been studied in vitro and in vivo, providing valuable insights into its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that oral dosing of 10 and 20 mg/kg this compound significantly inhibited the growth of breast cancer xenografts in nude mice . Higher doses of this compound have been associated with increased anti-tumor activity, but also with potential toxic effects. For example, at high doses, this compound may cause hematological and neurotoxic effects, although these are generally limited compared to other anti-cancer agents . The therapeutic index of this compound has been determined to be favorable, indicating its potential for clinical use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of steroid sulfatase and the disruption of microtubule dynamics . This compound interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of steroid sulfatase by this compound results in decreased levels of active estrogens, which are crucial for the growth and survival of hormone-dependent tumors . Additionally, this compound affects the expression of genes involved in metabolism, further influencing cellular metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported into cells via passive diffusion and is distributed throughout the cytoplasm . Once inside the cell, this compound interacts with various biomolecules, including microtubules and steroid sulfatase, to exert its effects . The compound’s distribution within tissues has been studied in animal models, providing insights into its localization and accumulation in different organs .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound localizes primarily to the cytoplasm, where it interacts with microtubules and other biomolecules . This localization is crucial for its ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Preparation Methods

The synthesis of STX140 involves the sulfamoylation of 2-methoxyestradiol. The reaction typically requires the use of sulfamoyl chloride and a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride .

Chemical Reactions Analysis

STX140 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound are less common but can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfamate groups.

Comparison with Similar Compounds

STX140 is similar to other microtubule-disrupting agents such as paclitaxel and docetaxel. it has several unique properties that make it a promising therapeutic agent. Unlike paclitaxel and docetaxel, this compound is effective against taxane-resistant cancer cell lines . Additionally, this compound has shown reduced neurotoxicity compared to paclitaxel, making it a potentially safer alternative for cancer treatment .

Similar compounds include:

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSNIXKAKUZPSI-SSTWWWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336467
Record name 2-Methoxyestradiol disulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401600-86-0
Record name 2-Methoxyestradiol-3,17-O,O-bis(sulfamate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401600860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyestradiol disulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STX-140
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57SQE6LE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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